molecular formula C16H20N4O B6442059 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine CAS No. 2549062-80-6

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B6442059
CAS No.: 2549062-80-6
M. Wt: 284.36 g/mol
InChI Key: MWNGVPHSICWULY-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with an additional hydroxyl group, while reduction could produce a more saturated compound.

Scientific Research Applications

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.

    Industry: It could be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the pyrimidine core. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples are:

  • 2-cyclopropyl-6-ethyl-N-[(2-hydroxypyridin-3-yl)methyl]pyrimidin-4-amine
  • 2-cyclopropyl-6-ethyl-N-[(2-chloropyridin-3-yl)methyl]pyrimidin-4-amine

Uniqueness

The uniqueness of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine lies in its specific substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-3-13-9-14(20-15(19-13)11-6-7-11)18-10-12-5-4-8-17-16(12)21-2/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNGVPHSICWULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NCC3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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